molecular formula C7H13ClN4O B13503933 3-(5-Methyl-1h-1,2,4-triazol-3-yl)morpholine hydrochloride

3-(5-Methyl-1h-1,2,4-triazol-3-yl)morpholine hydrochloride

Cat. No.: B13503933
M. Wt: 204.66 g/mol
InChI Key: MVKVVDRNJKGOIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with morpholine in the presence of hydrochloric acid. The reaction is usually carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions often involve heating the reaction mixture at 170°C for about 25 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various pharmacological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is unique due to its specific combination of the triazole and morpholine rings, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a compound belonging to the 1,2,4-triazole class, which has gained attention for its diverse pharmacological activities. These include antiviral , antibacterial , antifungal , anticancer , and anticonvulsant properties. The morpholine ring enhances the compound's solubility and bioavailability, making it a valuable candidate in medicinal chemistry and drug development.

  • CAS Number : 2639415-72-6
  • Molecular Formula : C7H13ClN4O
  • Molecular Weight : 204.7 g/mol
  • Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to the inhibition or activation of various biological pathways. This mechanism is crucial for its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against a variety of pathogens:

Pathogen Activity Reference
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Staphylococcus aureusHigh
Candida albicansModerate

In comparative studies, this compound demonstrated higher antibacterial and antifungal activities than some commercial antibiotics like Imipenem and Nystatin .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tumor growth through specific molecular interactions. The compound is currently under investigation for its potential as an anticancer agent, with ongoing research aimed at elucidating its mechanisms of action in cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives, including this compound, revealed promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Anticancer Properties

In vitro assays demonstrated that this compound could significantly reduce the viability of cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at the G0/G1 phase. Further molecular docking studies suggested strong binding affinities to key proteins involved in cancer progression .

Comparative Analysis with Similar Compounds

Compound Name CAS Number Key Features
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide2228693-17-0Shares triazole structure; known for similar pharmacological activities.
Morpholine, [(5-Methyl-1H-1,2,4-triazol-3-yl)thio]acetate357172-63-5Contains both morpholine and triazole rings; used in various applications.
1,3,5-Trisubstituted 1,2,4-triazolesVariesKnown for diverse biological activities; structural variations affect activity.

Properties

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-12-3-2-8-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H

InChI Key

MVKVVDRNJKGOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2COCCN2.Cl

Origin of Product

United States

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